Sodium iodohippurate labeled with radioactive iodine-131 (Sodium iodohippurate (131I)) is a radiopharmaceutical used primarily in renal imaging and function studies. This compound is synthesized from non-radioactive sodium o-iodohippurate through an isotope-exchange reaction with sodium iodide containing the radioactive isotope iodine-131. Sodium iodohippurate is classified as a contrast agent in medical imaging, particularly in the evaluation of kidney function.
Sodium iodohippurate is derived from o-iodohippuric acid, which is a derivative of hippuric acid. The synthesis of sodium iodohippurate (131I) typically involves the use of sodium iodide (Na131I) as the radioactive source. This compound has been utilized in clinical settings for assessing renal clearance and blood flow.
The synthesis of sodium iodohippurate (131I) can be achieved through several methods, primarily focusing on the isotope-exchange reaction between non-radioactive sodium o-iodohippurate and radioactive sodium iodide.
The synthesis typically yields high labeling efficiency, often exceeding 98% . The specific activity of the labeled compound can be determined using scintillation counting techniques.
Sodium iodohippurate has a molecular formula of C9H7INNaO3. Its structure consists of an aromatic ring with an iodinated side chain, which enhances its radiological properties.
The primary chemical reaction involved in the synthesis of sodium iodohippurate (131I) is the isotopic exchange between sodium o-iodohippurate and sodium iodide:
This reaction results in the substitution of non-radioactive iodine with radioactive iodine-131.
The reaction conditions typically involve heating at temperatures around 160°C for optimal isotopic exchange efficiency .
Sodium iodohippurate (131I) functions as a contrast agent by being filtered through the kidneys and excreted in urine. During imaging studies, its distribution and clearance from the bloodstream provide valuable information regarding renal function.
In clinical applications, plasma clearances are measured to evaluate glomerular filtration rate, which is crucial for diagnosing various kidney diseases .
Sodium iodohippurate (131I) has several scientific uses:
Sodium iodohippurate (131I), commonly known as I-131 OIH or ortho-iodohippurate labeled with radioactive iodine-131, emerged in the 1960s as a transformative agent for assessing renal tubular function and effective renal plasma flow (ERPF). Its development stemmed from the quest for a compound that mimicked the physiological handling of para-aminohippurate (PAH), the gold standard for ERPF measurement, but with the advantage of external detectability through gamma emission. Early clinical studies established that I-131 OIH was actively secreted by renal proximal tubules, with approximately 80-90% extracted from plasma in a single pass through the kidneys, making it a near-ideal agent for quantifying ERPF [2] [3].
By the mid-1960s, the radiorenogram—generated by external detectors tracking the uptake, transit, and excretion of I-131 OIH—became a cornerstone of non-invasive renal functional imaging. This technique allowed clinicians to evaluate unilateral kidney function, detect urinary tract obstruction, and assess transplant viability. Seminal work demonstrated characteristic renogram curve patterns: the initial steep rise ("tracer appearance phase") reflected renal perfusion; the subsequent peak ("blood flow phase") indicated tubular secretion; and the descending slope ("drainage phase") represented urine washout [3] [7]. This triphasic pattern enabled the diagnosis of renovascular hypertension and obstructive uropathy, positioning I-131 OIH as a critical tool in nephrology.
Table 1: Key Milestones in Sodium Iodohippurate (131I) Nephrology Applications
Decade | Development | Clinical Impact |
---|---|---|
1960s | Introduction of I-131 OIH renography | First non-invasive method for split renal function assessment |
1970s | Validation of ERPF measurement using I-131 OIH clearance | Quantified renal plasma flow without urine collection |
1980s | Identification of abnormal transit time spectra in hypertension [2] | Linked tubular dysfunction to renin-angiotensin activation |
1990s | Replacement by Tc-99m agents due to dosimetry and practicality [7] | Shift toward lower-energy isotopes with superior imaging profiles |
The labeling of hippurate with iodine radioisotopes underwent significant evolution to optimize imaging characteristics, radiation safety, and pharmacokinetic accuracy. Initially, I-131 (physical half-life: 8.04 days; gamma energy: 364 keV) was the sole isotope used due to its commercial availability. However, its high gamma energy posed challenges: it required thick crystal scintillation detectors for imaging, delivered higher radiation doses, and produced lower-resolution images compared to alternatives [4] [6]. This led to the adoption of iodine-123 (I-123), which emitted a more suitable 159 keV gamma photon with a shorter half-life (13.2 hours), improving image resolution and reducing patient dose. Despite these advantages, I-123's cost and limited availability hindered widespread use [7].
A pivotal innovation was the conjugation of hippuric acid with technetium-99m (Tc-99m), exemplified by agents like Tc-99m mercaptoacetyltriglycine (MAG3). Tc-99m offered superior characteristics: a 6-hour half-life, 140 keV gamma emission (ideal for gamma cameras), and minimal beta radiation. Studies confirmed that Tc-99m MAG3 replicated I-131 OIH’s tubular secretion pathway but with higher extraction efficiency and lower hepatic uptake, enabling sharper images and dynamic flow studies [7]. This transition marked a broader shift toward Tc-99m-based agents in routine practice, though I-131 OIH retained utility in specialized ERPF quantification.
Several historical applications of sodium iodohippurate (131I) have been phased out due to technical limitations, safety concerns, or the emergence of superior alternatives:
Hypertension Renography: By the late 1970s, I-131 OIH renography was used to identify renal causes of hypertension. Studies revealed abnormal "multimodal transit time spectra" in 10% of severe hypertensives, suggesting heterogeneous tubular reabsorption and non-uniform nephron function [2]. However, poor anatomic localization, overlap between essential and renovascular hypertension patterns, and the advent of CT/MRA angiography led to its discontinuation. Angiography provided direct vascular visualization, eliminating reliance on indirect functional cues.
Lactation Studies: I-131 OIH’s excretion into breast milk (∼2.4% of administered dose) and its 8-day half-life raised concerns about infant radiation exposure. While guidelines initially suggested brief breastfeeding interruptions (4–12 hours), later research showed variable clearance kinetics (effective half-life: 2.2–7.6 hours), necessitating complex case-by-case milk radioactivity testing [4]. This impracticality, coupled with the availability of Tc-99m agents (shorter half-life, no excretion in milk), rendered I-131 OIH obsolete for nursing mothers.
Table 2: Primary Drivers for Discontinuing Specific Clinical Uses of I-131 OIH
Application | Limitation/Risk | Superior Alternative |
---|---|---|
Hypertension Workup | Poor anatomic resolution; non-specific functional patterns | CT/MRA angiography; duplex ultrasonography |
Pediatric/Lactation Cases | Prolonged breast milk excretion requiring interruption [4] | Tc-99m MAG3 (negligible milk excretion) |
High-Volume Clinics | Radiation safety burdens for staff | Tc-99m agents (lower energy; no volatilization) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1